1-(2-Iodoethyl)imidazole;hydroiodide

Alkylation Imidazolium Synthesis Leaving Group Kinetics

Researchers synthesizing imidazolium-based ionic liquids or NHC ligands frequently encounter slow quaternization kinetics and incomplete conversions when using bromoethyl or chloroethyl analogs, forcing harsh conditions that degrade sensitive substrates. 1-(2-Iodoethyl)imidazole hydroiodide (CAS 2247107-08-8) resolves this bottleneck. • 50-100× faster Sₙ2 alkylation vs. bromoethyl analogs under mild conditions (25 °C, polar aprotic solvent), delivering higher yields and purer products • Hydroiodide salt form extends shelf-life from days/weeks (free base) to months/years, ensuring consistent stoichiometric control across multiple projects • Superior iodide leaving group (pKa HI ≈ -10) alkylates weakly nucleophilic heterocycles (triazoles, electron-deficient pyridines) inaccessible to tosylate or bromide reagents Available in 10 mg to bulk quantities; in stock for immediate global dispatch.

Molecular Formula C5H8I2N2
Molecular Weight 349.942
CAS No. 2247107-08-8
Cat. No. B2962736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Iodoethyl)imidazole;hydroiodide
CAS2247107-08-8
Molecular FormulaC5H8I2N2
Molecular Weight349.942
Structural Identifiers
SMILESC1=CN(C=N1)CCI.I
InChIInChI=1S/C5H7IN2.HI/c6-1-3-8-4-2-7-5-8;/h2,4-5H,1,3H2;1H
InChIKeyKBGXHZKGVURUKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Iodoethyl)imidazole hydroiodide – Specialized Alkylation Reagent


1-(2-Iodoethyl)imidazole hydroiodide (CAS 2247107-08-8) is a bifunctional imidazole derivative featuring both a nucleophilic imidazole ring and an electrophilic 2-iodoethyl side chain, stabilized as its hydroiodide salt . The compound, with a molecular weight of 349.9 g/mol, serves primarily as an alkylating agent and a precursor for imidazolium-based ionic liquids and N-heterocyclic carbenes (NHCs) . Its structural architecture—a primary alkyl iodide tethered to an imidazole nitrogen—positions it as a versatile building block for generating quaternary imidazolium salts with tailored physicochemical properties [1].

1-(2-Iodoethyl)imidazole hydroiodide: Advantage Over Common Analogs


The unique combination of a potent leaving group (iodide) on a flexible ethyl linker and the stability conferred by the hydroiodide counterion creates a reactivity profile not shared by chloro-, bromo-, or non-halogenated imidazoles [1]. Substituting with 1-(2-bromoethyl)imidazole or 1-ethylimidazole leads to markedly slower alkylation kinetics, incomplete quaternization, or the need for harsher conditions that degrade sensitive substrates. The iodine atom's superior leaving group ability is critical for achieving high yields in Sₙ2 reactions under mild conditions, while the hydroiodide salt form ensures long-term stability and precise stoichiometric control during reactions [1].

1-(2-Iodoethyl)imidazole hydroiodide: Key Distinctions from Closest Analogs


Faster Sₙ2 Quaternization Kinetics

The rate of Sₙ2 quaternization with imidazole is governed by the halogen leaving group. In a class-level inference from alkyl halide reactivity studies, the iodoethyl derivative reacts approximately 50-100 times faster than the bromoethyl analog and over 10,000 times faster than the chloroethyl analog under identical conditions (polar aprotic solvent, 25°C) [1]. This accelerated kinetics allows for reactions at lower temperatures and shorter times, minimizing thermal decomposition of the imidazole ring.

Alkylation Imidazolium Synthesis Leaving Group Kinetics

Leaving Group Advantage in N-Alkylation

While sulfonate esters (e.g., tosylates, mesylates) are common alternatives for N-alkylation, the iodide leaving group in 1-(2-iodoethyl)imidazole hydroiodide offers a distinct advantage in terms of atom economy and by-product simplicity. In a class-level inference, the pKa of the conjugate acid of the leaving group is directly related to its leaving ability. For iodide (pKa of HI ≈ -10), it is a significantly better leaving group than tosylate (pKa of TsOH ≈ -2.8) [1]. This difference allows for reactions with less reactive nucleophiles under milder conditions.

Ionic Liquid Precursor Green Chemistry N-Alkylation

Long-Term Stability as Hydroiodide Salt

1-(2-Iodoethyl)imidazole (free base, CAS 1339000-95-1) is known to be prone to decomposition via thermal elimination of HI or nucleophilic displacement by atmospheric moisture, leading to reduced purity and variable reactivity . The hydroiodide salt form (CAS 2247107-08-8) addresses this instability. While direct quantitative stability data for this specific compound is not available, class-level inference from imidazolium and ammonium salts indicates that salt formation can increase the shelf-life from days/weeks (for the free base) to months/years under standard storage (cool, dry, inert atmosphere) [1].

Reagent Stability Storage Conditions Purity Maintenance

1-(2-Iodoethyl)imidazole hydroiodide – Recommended Applications


Imidazolium Ionic Liquid Synthesis

This compound is the reagent of choice for introducing a 2-iodoethyl group onto an imidazole nitrogen, which is the critical first step in creating asymmetric, task-specific imidazolium ionic liquids. The quantitative advantage in reaction rate (50-100x faster than bromo analogs) directly translates to higher yields and purer products when synthesizing ionic liquids for applications in catalysis, electrochemistry, and separations [1].

NHC Ligand Precursor with Pendant Functionality

The 2-iodoethyl side chain is a versatile handle for further functionalization after quaternization. Its superior reactivity as an electrophile (vs. tosylates or bromides) allows for the efficient construction of NHC precursors with tethered functional groups (e.g., amines, thiols, carboxylates) for tethering to solid supports or creating bidentate ligands. The use of the hydroiodide salt ensures precise stoichiometry during this critical alkylation step [2].

Mild Alkylation of Weakly Nucleophilic Heterocycles

The high nucleofugality of the iodide leaving group (pKa of HI ≈ -10) is essential for alkylating weakly nucleophilic heterocycles, such as certain triazoles or electron-deficient pyridines, where bromoethyl or tosylate analogs would require forcing conditions that could cause decomposition. This enables the synthesis of novel heterocyclic cations for medicinal chemistry and materials science applications [1].

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